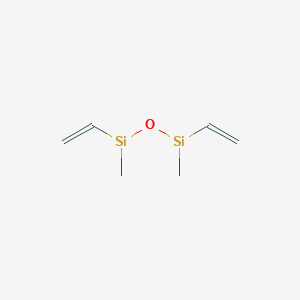
CID 10986520
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This colorless liquid is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
1,3-Diethenyl-1,3-dimethyldisiloxane is typically synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of the desired disiloxane compound. Industrial production methods often involve similar hydrolysis reactions, but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Diethenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.
Scientific Research Applications
1,3-Diethenyl-1,3-dimethyldisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and as a component of homogeneous catalysts. It is also employed in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 1,3-diethenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.
Comparison with Similar Compounds
1,3-Diethenyl-1,3-dimethyldisiloxane is similar to other organosilicon compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure and is also used as a ligand and catalyst.
Hexamethyldisiloxane: This compound is used as a hydride source in various chemical reactions.
Vinyltrimethoxysilane: This compound is used in the production of silicone resins and as a coupling agent.
The uniqueness of 1,3-diethenyl-1,3-dimethyldisiloxane lies in its ability to form stable complexes with metal ions, making it a valuable ligand in organometallic chemistry and catalysis.
Properties
Molecular Formula |
C6H12OSi2 |
|---|---|
Molecular Weight |
156.33 g/mol |
InChI |
InChI=1S/C6H12OSi2/c1-5-8(3)7-9(4)6-2/h5-6H,1-2H2,3-4H3 |
InChI Key |
HAHRVISQTAASOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)O[Si](C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


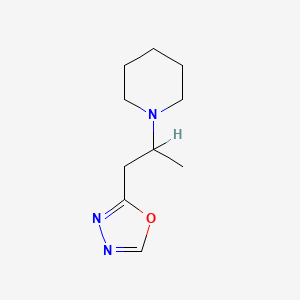
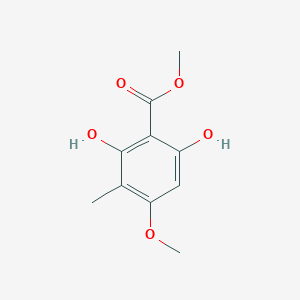
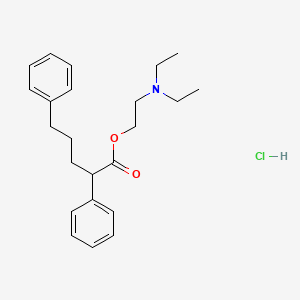
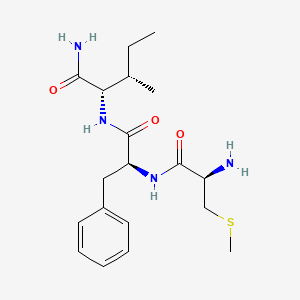
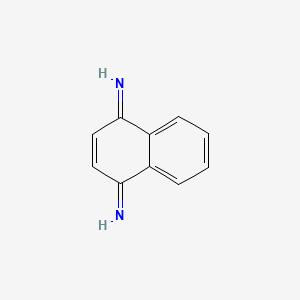
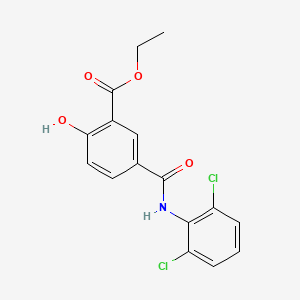
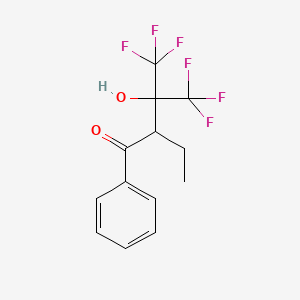
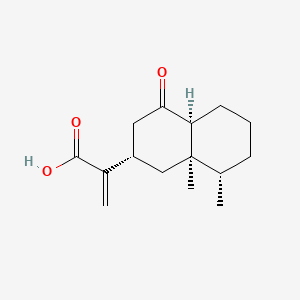
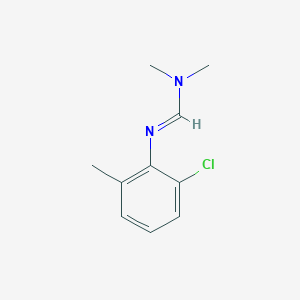
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
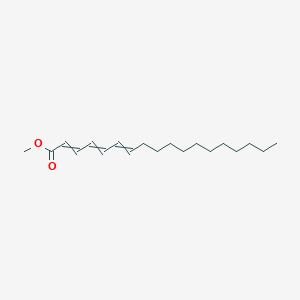
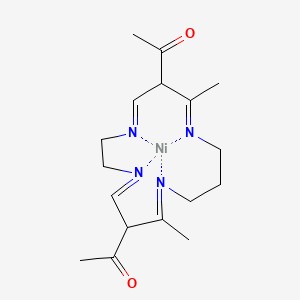
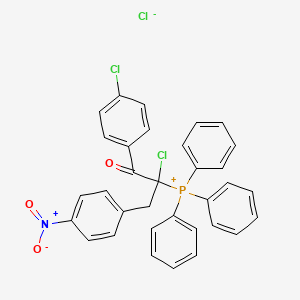
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
